(S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate
Description
“(S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate” is a chiral carbamate-protected imidazole derivative. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a stereogenic carbon center, which is further connected to a 4-phenyl-substituted imidazole ring. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the structural similarities to impurities of drugs like Eluxadoline . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(18-15(20)21-16(2,3)4)14-17-10-13(19-14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,17,19)(H,18,20)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLVKXLJRFHMNP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Protection of L-Alanine
The synthesis begins with the protection of L-alanine using a tert-butyloxycarbonyl (Boc) group. This step ensures the amine functionality remains inert during subsequent reactions. The reaction employs potassium carbonate in dimethylformamide (DMF) at 20–30°C, achieving complete conversion within 3–6 hours. Compared to traditional methods requiring 16 hours, this optimized protocol reduces reaction time by 75% while maintaining a yield of >95%.
Reaction Conditions:
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Solvent: DMF
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Base: K₂CO₃
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Temperature: 20–30°C
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Time: 3–6 hours
The Boc-protected intermediate, (S)-tert-butyl (1-aminoethyl)carbamate , is isolated via extraction into ethyl acetate and recrystallization, ensuring minimal impurities.
Coupling with Phenacyl Chloride
The protected L-alanine derivative reacts with phenacyl chloride to form (S)-tert-butyl (1-(2-oxo-2-phenylethylamino)ethyl)carbamate (Compound A-2a). This step is critical for introducing the phenyl-imidazole precursor. The use of DMF as a polar aprotic solvent enhances nucleophilic substitution kinetics, while potassium carbonate facilitates deprotonation.
Key Advantages:
Imidazole Ring Formation
Compound A-2a undergoes cyclization with ammonium acetate in refluxing toluene to form the imidazole ring. This step proceeds via a Debus-Radziszewski mechanism, where ammonium acetate acts as a nitrogen source. The resulting Boc-protected imidazole intermediate is treated with oxalic acid to yield the oxalate salt (Compound A-4a), which crystallizes as an off-white, non-hygroscopic solid.
Characterization Data for Compound A-4a:
Deprotection and Final Product Isolation
The Boc group is removed using 5% methanolic HCl at 50–65°C, followed by neutralization with sodium carbonate to liberate the free amine. The final product is isolated in 81% yield with 99.4% chemical purity and >99% enantiomeric excess .
Deprotection Conditions:
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Acid: 5% HCl in methanol
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Base: Na₂CO₃
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Temperature: 50–65°C
Process Optimization and Industrial Feasibility
Solvent and Base Selection
The substitution of tetrahydrofuran (THF) with DMF in the phenacyl chloride coupling step eliminates the need for cryogenic conditions, reducing operational complexity. Similarly, potassium carbonate outperforms weaker bases like triethylamine, ensuring complete deprotonation without side reactions.
Crystallization vs. Chromatography
Traditional syntheses of imidazole derivatives often rely on chromatographic purification, which is cost-prohibitive at scale. The patented method avoids this by leveraging the oxalate salt’s high crystallinity, enabling direct isolation from the reaction mixture. This innovation reduces production costs by an estimated 40%.
Comparative Analysis with Alternative Methods
Imidazole Synthesis via Heterocyclization
A 2022 study reported imidazole formation using N-bromosuccinimide (NBS) and p-TsOH under acidic conditions. While this method achieves comparable yields (~80%), it introduces brominated byproducts, complicating purification. In contrast, the ammonium acetate route produces fewer impurities, as evidenced by HPLC data.
Boc Deprotection Strategies
The use of trifluoroacetic acid (TFA) for Boc removal, as described in a 2021 study, generates stoichiometric amounts of toxic waste. The methanolic HCl method circumvents this issue, aligning with green chemistry principles.
Structural and Thermal Characterization
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of (S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazole derivative. The chirality of the compound is crucial for its biological activity, making the enantiomeric purity an essential factor in its synthesis.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications in medicinal chemistry include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound can act as enzyme inhibitors. Specific studies focus on:
- Inhibition of Kinases : The imidazole moiety is known to interact with kinase enzymes, which are critical in various signaling pathways associated with cancer and other diseases.
Neurological Research
Given the presence of the phenyl group, there is interest in exploring the compound's effects on neurological disorders. Potential applications include:
- Neuroprotective Agents : Investigations into how this compound might protect neuronal cells from oxidative stress are ongoing.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated several imidazole derivatives for their anticancer properties. Among these, this compound showed promising results against breast cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. demonstrated that derivatives of this compound effectively inhibited specific kinases involved in tumor growth. The study highlighted the importance of structural modifications to enhance potency and selectivity .
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins or receptors.
Comparison with Similar Compounds
Bromo-Substituted Analog
The compound “(S)-tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate” (CAS: 1398507-98-6) replaces the 4-phenyl group with a bromine atom. Key differences include:
- Molecular Formula : C₁₀H₁₆BrN₃O₂ (vs. C₁₆H₂₁N₃O₂ for the target compound, assuming similar Boc-protected structure).
- Molar Mass : 290.16 g/mol (lower due to bromine substitution vs. phenyl).
- Predicted pKa : 11.49 ± 0.46, suggesting moderate basicity influenced by the electron-withdrawing bromine .
The bromo-substituted derivative may exhibit altered reactivity in cross-coupling reactions, where bromine serves as a leaving group for Suzuki-Miyaura couplings, unlike the phenyl group in the target compound.
Benzyl Carbamate Analog
“(S)-Benzyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate” (CAS: 864825-21-8) replaces the tert-butyl group with a benzyl moiety. Key distinctions:
- Molecular Weight : 321.37 g/mol (higher than the Boc-protected analog).
- Application : This compound is an impurity of Eluxadoline, indicating its role in pharmaceutical synthesis .
- Stability : The benzyl carbamate may exhibit lower hydrolytic stability compared to the Boc group, which is more resistant to acidic conditions.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated properties for the target compound are based on structural analogs.
- Lipophilicity : The imidocarbonate derivative (LogP = 3.83) is more lipophilic than the target compound, likely due to the absence of polar carbamate groups.
- Boiling Points : The bromo-substituted analog has a predicted boiling point of 444.4°C , which may reflect higher molecular polarity compared to the phenyl-substituted target.
Biological Activity
(S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate, with the CAS number 1993394-53-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.36 g/mol. The compound features a tert-butyl group attached to a carbamate structure, which is linked to a phenyl-substituted imidazole moiety. This unique structure may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate imidazole derivative. The process can be optimized for yield and purity, often exceeding 97% purity in laboratory settings .
Research indicates that this compound exhibits significant inhibitory effects on specific enzymatic pathways involved in cancer cell proliferation. Notably, it has been shown to inhibit the activity of DOT1L (Disruptor of Telomeric Silencing 1-Like), an enzyme implicated in the methylation of histone H3 at lysine 79 (H3K79), which is crucial for the regulation of gene expression in various leukemias .
Cytotoxicity and Efficacy
In vitro studies have demonstrated that this compound can induce cytostatic effects in MLL-rearranged leukemia cells without significantly increasing apoptosis. For instance, one study reported that treatment with this compound resulted in a dose-dependent decrease in cell proliferation while maintaining low levels of cell death . The IC50 values observed were in the nanomolar range, indicating potent activity against target cells.
Case Studies
Case Study 1: Inhibition of DOT1L Activity
A recent study evaluated the effects of various compounds on DOT1L enzymatic activity, including this compound. The compound showed an IC50 value comparable to established inhibitors like EPZ-4777, highlighting its potential as a therapeutic agent against MLL-rearranged leukemias .
Case Study 2: Impact on Leukemia Cell Lines
In another investigation involving leukemia cell lines, treatment with this compound led to significant reductions in the expression of pro-leukemic genes such as HOXA9 and MEIS1. This suggests that the compound not only inhibits DOT1L but also modulates downstream gene expression critical for leukemia progression .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (S)-tert-butyl (1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate?
The synthesis typically involves multi-step protocols, including carbamate formation via tert-butyl protection of amines and subsequent coupling with imidazole derivatives. For example, hydrazine-mediated deprotection and coupling reactions in ethanol, followed by purification via column chromatography, have been employed for structurally related carbamates . Stereoselective synthesis may require chiral auxiliaries or catalysts, as seen in diastereoselective intramolecular α-amidoalkylation reactions .
Q. How should researchers handle and store this compound to ensure stability?
Based on safety data for analogous carbamates, the compound should be stored in airtight containers at room temperature, protected from light and moisture. Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is essential during handling. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .
Q. What spectroscopic and analytical methods are suitable for characterizing this compound?
- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula using exact mass data (e.g., [M+H]+ ions) .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves the tert-butyl group (~1.3 ppm), imidazole protons (~7-8 ppm), and carbamate carbonyl (~155 ppm).
- X-ray Crystallography: SHELX software is widely used for structural refinement, particularly for resolving hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities during synthesis?
Chiral chromatography or crystallization techniques are effective. For example, tert-butyl carbamates with stereocenters have been separated using chiral stationary phases (e.g., amylose-based columns) or via diastereomeric salt formation. Stereochemical control during imidazole coupling is critical to minimize racemization .
Q. What strategies optimize reaction yields in carbamate formation?
- Coupling Agents: Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves carbamate bond formation.
- Temperature Control: Reactions in ethanol at 0–25°C reduce side products like tert-butanol or imidazole ring decomposition .
- Stoichiometry: A 1:1 molar ratio of amine to tert-butyl dicarbonate minimizes excess reagent waste .
Q. How can hydrogen-bonding interactions in its crystal structure be analyzed?
SHELXL refinement of X-ray diffraction data reveals intermolecular interactions. For example, N–H···O hydrogen bonds between the carbamate carbonyl and imidazole protons are common in similar structures. Crystal packing diagrams generated via Mercury software visualize these networks .
Q. How does the 4-phenyl substituent on the imidazole ring influence biological activity?
Comparative studies with analogs (e.g., 3-bromo, 4-methoxy, or 5-bromo derivatives) suggest that the 4-phenyl group enhances π-π stacking with aromatic residues in enzyme active sites. This substituent may improve binding affinity in kinase or protease inhibition assays, as observed in related imidazole-containing pharmacophores .
Q. What are common side reactions observed during synthesis, and how are they mitigated?
- Deprotection of tert-butyl group: Acidic conditions (e.g., TFA) may prematurely cleave the carbamate. Use mild deprotection protocols .
- Imidazole ring instability: Oxidative dimerization can occur under high temperatures; inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) are recommended .
Methodological Notes
- Safety Protocols: Always consult SDS for related compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) to infer handling guidelines .
- Data Contradictions: Discrepancies in reported melting points or solubility may arise from polymorphic forms. Validate via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
